molecular formula C5H4INO B1610953 5-Iodo-1H-pyrrole-2-carbaldehyde CAS No. 40566-13-0

5-Iodo-1H-pyrrole-2-carbaldehyde

Cat. No.: B1610953
CAS No.: 40566-13-0
M. Wt: 221 g/mol
InChI Key: VUNNAXZCSADOPQ-UHFFFAOYSA-N
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Description

5-Iodo-1H-pyrrole-2-carbaldehyde is a chemical compound with the molecular formula C5H4INO . It has an average mass of 220.996 Da and a monoisotopic mass of 220.933746 Da .


Synthesis Analysis

The synthesis of pyrrole derivatives, including this compound, is a topic of interest in organic chemistry. Pyrrole synthesis often involves the Paal-Knorr pyrrole condensation, which can be performed with various amines and sulfonamines in water in the presence of a catalytic amount of iron (III) chloride . Other methods include the conversion of primary diols and amines to pyrroles catalyzed by a stable manganese complex .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyrrole ring with an iodine atom at the 5-position and a carbaldehyde group at the 2-position .


Chemical Reactions Analysis

Pyrrole-2-carboxaldehyde derivatives, including this compound, have been isolated from many natural sources, including fungi, plants, and microorganisms . They can also be chemically produced by the strong acid-catalyzed condensation of glucose and amino acid derivatives in vitro .


Physical And Chemical Properties Analysis

This compound has a molecular formula of C5H4INO, an average mass of 220.996 Da, and a monoisotopic mass of 220.933746 Da .

Safety and Hazards

While specific safety and hazard information for 5-Iodo-1H-pyrrole-2-carbaldehyde was not found, pyrrole-2-carboxaldehyde compounds are generally considered hazardous. They can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Pyrrole-2-carboxaldehyde derivatives, including 5-Iodo-1H-pyrrole-2-carbaldehyde, have been isolated from many natural sources and have various biological functions . Future research could focus on further elucidating these functions and exploring potential applications in areas such as disease biomarker development .

Properties

IUPAC Name

5-iodo-1H-pyrrole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4INO/c6-5-2-1-4(3-8)7-5/h1-3,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUNNAXZCSADOPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=C1)I)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50571432
Record name 5-Iodo-1H-pyrrole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50571432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40566-13-0
Record name 5-Iodo-1H-pyrrole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50571432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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